

In-Depth Technical Guide: 4-Bromo-2-fluoro-6-nitroanisole

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Compound of Interest

Compound Name: **4-Bromo-2-fluoro-6-nitroanisole**

Cat. No.: **B1268318**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and physical properties of **4-Bromo-2-fluoro-6-nitroanisole** (CAS No: 74266-66-3). Due to a lack of publicly available, experimentally determined spectroscopic data, this document presents predicted Nuclear Magnetic Resonance (NMR) data, alongside expected Infrared (IR) and Mass Spectrometry (MS) characteristics based on the compound's structure. A plausible synthetic route and detailed, generalized experimental protocols for its synthesis and characterization are also provided. This guide serves as a valuable resource for researchers utilizing this compound in organic synthesis, particularly in the fields of medicinal chemistry and materials science.

Introduction

4-Bromo-2-fluoro-6-nitroanisole is a substituted aromatic compound with potential applications as an intermediate in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. Its specific arrangement of bromo, fluoro, nitro, and methoxy functional groups on the benzene ring offers a versatile scaffold for further chemical modifications. This document aims to consolidate the available physical data and provide a robust, predicted spectroscopic profile to aid in its identification and use in a laboratory setting.

Physicochemical Properties

A summary of the known and predicted physical properties of **4-Bromo-2-fluoro-6-nitroanisole** is presented below.

Property	Value	Source
Molecular Formula	C ₇ H ₅ BrFNO ₃	[1]
Molar Mass	250.02 g/mol	[1]
Appearance	White to yellowish solid	[1]
Melting Point	58-60 °C	[1]
Boiling Point (Predicted)	309.1 ± 37.0 °C	[1]
Density (Predicted)	1.716 ± 0.06 g/cm ³	[1]

Spectroscopic Data (Predicted and Expected)

As experimental spectra for **4-Bromo-2-fluoro-6-nitroanisole** are not readily available, the following sections provide predicted NMR data and expected IR and MS characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following ¹H and ¹³C NMR chemical shifts have been predicted using computational methods. The predictions are based on the compound's structure and provide an expected spectral profile.

Table 1: Predicted ¹H NMR Data for **4-Bromo-2-fluoro-6-nitroanisole**

Chemical Shift (δ) ppm	Multiplicity	Assignment
~7.85	d	H-3
~7.70	d	H-5
~3.95	s	-OCH ₃

Predicted in CDCl_3

Table 2: Predicted ^{13}C NMR Data for **4-Bromo-2-fluoro-6-nitroanisole**

Chemical Shift (δ) ppm	Assignment
~157 (d)	C-2
~152 (d)	C-1
~142	C-6
~127	C-5
~118 (d)	C-3
~112	C-4
~57	-OCH ₃

Predicted in CDCl_3 . 'd' denotes a doublet due to C-F coupling.

Infrared (IR) Spectroscopy

The expected characteristic infrared absorption bands for the functional groups present in **4-Bromo-2-fluoro-6-nitroanisole** are listed below.

Table 3: Expected IR Absorption Bands for **4-Bromo-2-fluoro-6-nitroanisole**

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
3100-3000	Aromatic C-H	Stretching
2950-2850	-OCH ₃ C-H	Stretching
1600-1585, 1500-1400	Aromatic C=C	Stretching
1550-1500, 1350-1300	Nitro (NO ₂)	Asymmetric & Symmetric Stretching
1250-1200	Aryl-O-C	Asymmetric Stretching
1100-1000	C-F	Stretching
1050-1000	Aryl-O-C	Symmetric Stretching
600-500	C-Br	Stretching

Mass Spectrometry (MS)

The mass spectrum of **4-Bromo-2-fluoro-6-nitroanisole** is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Table 4: Expected Mass-to-Charge Ratios (m/z) for **4-Bromo-2-fluoro-6-nitroanisole**

m/z	Ion
~250	[M] ⁺ (containing ⁷⁹ Br)
~252	[M] ⁺ (containing ⁸¹ Br)

Experimental Protocols

This section outlines a plausible synthetic route for **4-Bromo-2-fluoro-6-nitroanisole** and standard procedures for acquiring the spectroscopic data.

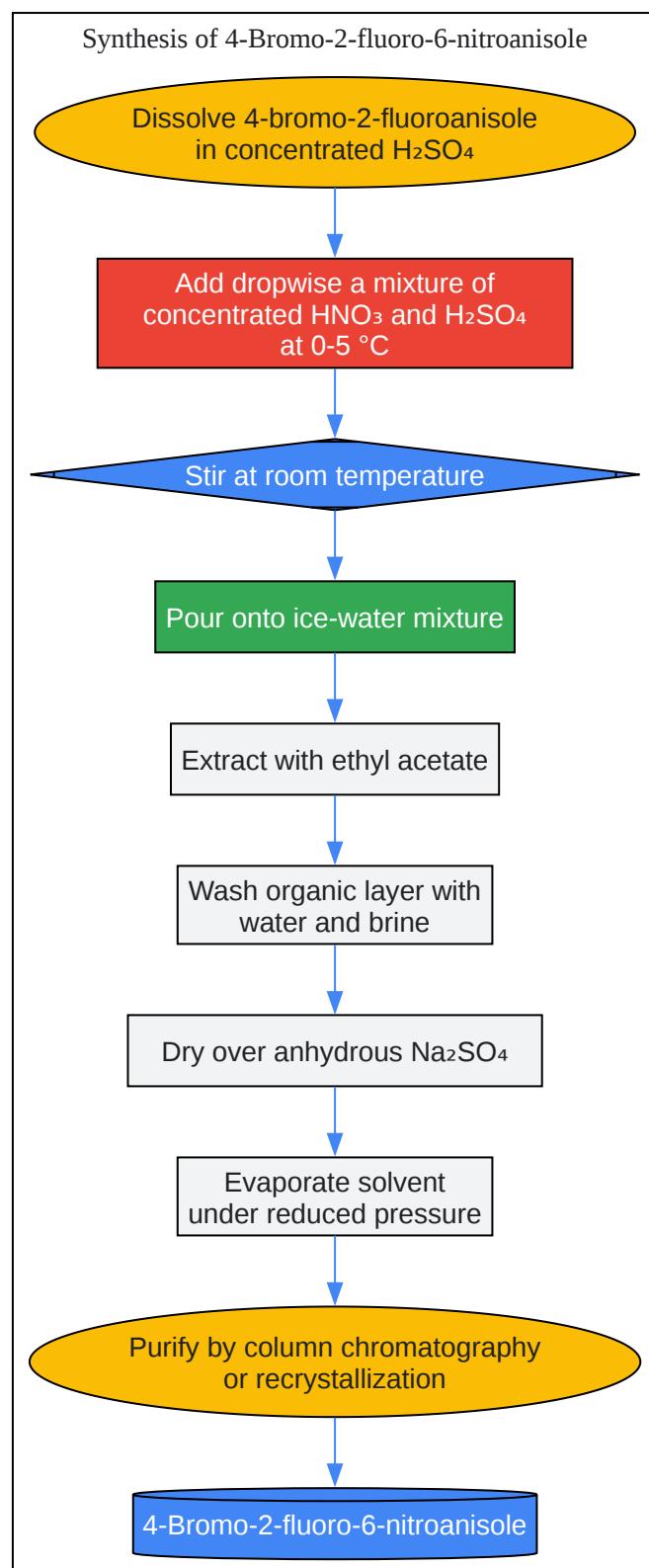
Proposed Synthesis of **4-Bromo-2-fluoro-6-nitroanisole**

A logical approach to the synthesis of **4-Bromo-2-fluoro-6-nitroanisole** is the nitration of the commercially available precursor, 4-bromo-2-fluoroanisole. The electron-donating methoxy group and the weakly directing fluoro group will activate the aromatic ring towards electrophilic substitution. The nitro group is expected to add ortho to the methoxy group.

Reaction Scheme:

4-Bromo-2-fluoroanisole → **4-Bromo-2-fluoro-6-nitroanisole**

Experimental Workflow Diagram:

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Caption: Proposed synthetic workflow for **4-Bromo-2-fluoro-6-nitroanisole**.

Detailed Protocol:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
- Addition of Starting Material: Slowly add 4-bromo-2-fluoroanisole to the cooled sulfuric acid while stirring.
- Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, maintaining the temperature between 0 and 5 °C.
- Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Carefully pour the reaction mixture onto a stirred mixture of ice and water.
- Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate.
- Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
- Isolation and Purification: Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure **4-Bromo-2-fluoro-6-nitroanisole**.

Spectroscopic Characterization Protocols

4.2.1. NMR Spectroscopy

- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
- Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl_3) or another suitable deuterated solvent in an NMR tube.

- ^1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

4.2.2. IR Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: For a solid sample, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
- Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} .

4.2.3. Mass Spectrometry

- Instrumentation: A mass spectrometer, for instance, with an Electron Impact (EI) or Electrospray Ionization (ESI) source.
- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.
- Acquisition: Introduce the sample into the mass spectrometer and acquire the spectrum over a suitable m/z range to observe the molecular ion peaks.

Safety Information

4-Bromo-2-fluoro-6-nitroanisole is expected to be an irritant to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Disclaimer: The spectroscopic data presented in this document, particularly the NMR data, are predicted and should be used as a reference. Experimental verification is required for confirmation. The proposed synthesis is based on established chemical principles and may require optimization. Always consult relevant safety data sheets (SDS) before handling any chemicals.

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References

- 1. Visualizer loader [nmrdb.org]
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